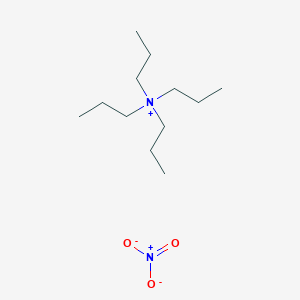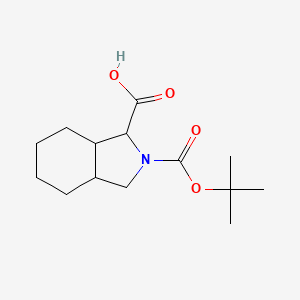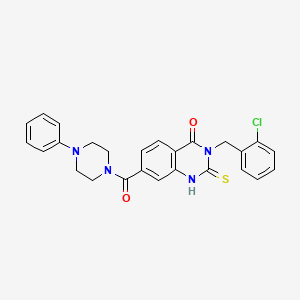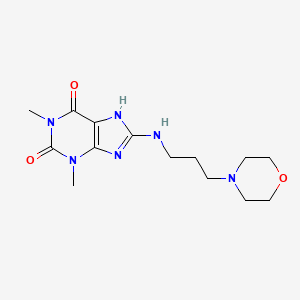
Tetrapropyl ammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropyl ammonium nitrate is a quaternary ammonium compound with the chemical formula C12H28N2O3 . It consists of a tetrapropyl ammonium cation and a nitrate anion. This compound is known for its stability and is used in various industrial and laboratory applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrapropyl ammonium nitrate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane. The reaction proceeds via a Menshutkin reaction:
(C3H7)3N+C3H7Br→(C3H7)4N+Br−
The resulting tetrapropyl ammonium bromide is then converted to this compound by reacting with silver nitrate:
(C3H7)4N+Br−+AgNO3→(C3H7)4N+NO3−+AgBr
Industrial Production Methods
In industrial settings, this compound can be produced using continuous bipolar membrane electrodialysis. This method allows for the efficient conversion of tetrapropyl ammonium bromide to this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapropyl ammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrapropyl ammonium perruthenate, a highly selective oxidizer used in organic synthesis.
Substitution: The nitrate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ruthenium tetroxide and N-methylmorpholine N-oxide.
Substitution: Ion-exchange resins or aqueous solutions of other salts can be used for substitution reactions.
Major Products
Oxidation: Tetrapropyl ammonium perruthenate.
Substitution: Various tetrapropyl ammonium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Tetrapropyl ammonium nitrate has several applications in scientific research:
Chemistry: Used as a structure-directing agent in the synthesis of zeolites and other catalysts.
Biology: Employed in studies involving ion-exchange and membrane transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of synthetic zeolites and as a catalyst in organic synthesis.
Wirkmechanismus
Tetrapropyl ammonium nitrate exerts its effects primarily through its quaternary ammonium cation. The cation interacts with various molecular targets, including ion-exchange resins and catalytic sites in zeolites. The nitrate anion can participate in oxidation reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium
- Tetraethylammonium
- Tetrabutylammonium
Comparison
Tetrapropyl ammonium nitrate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a structure-directing agent in zeolite synthesis, compared to its shorter or longer alkyl chain counterparts .
Eigenschaften
CAS-Nummer |
1941-28-2 |
|---|---|
Molekularformel |
C12H28N2O3 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
tetrapropylazanium;nitrate |
InChI |
InChI=1S/C12H28N.NO3/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3)4/h5-12H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
HZPNJVXVIFRTRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1-(3-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098076.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B14098078.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B14098079.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098080.png)

![6-[(1R,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B14098086.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098118.png)
![(2S,3S,8S,9R,10R,13R,14S,16S,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B14098128.png)
![5-Benzyl-2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B14098130.png)
![(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14098136.png)
